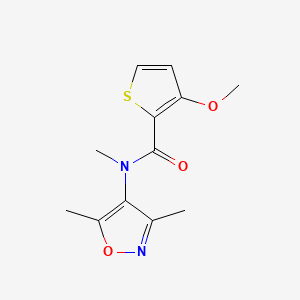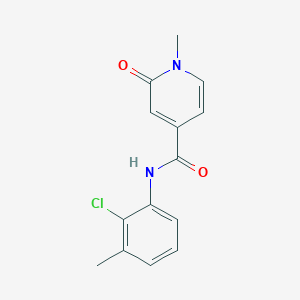
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies.
Wirkmechanismus
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines help to stimulate the immune system and promote the destruction of cancer cells. This compound also inhibits the formation of blood vessels that supply tumors with nutrients, which can help to slow or stop tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It activates the immune system and induces the production of cytokines, which can lead to inflammation and fever. This compound also inhibits the formation of blood vessels, which can lead to decreased blood flow and oxygen supply to tumors. In addition, this compound has been shown to increase the production of reactive oxygen species (ROS), which can cause damage to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide is that it has been shown to have anti-tumor effects in several types of cancer. It has also been shown to increase the effectiveness of chemotherapy and radiation therapy. However, there are limitations to its use in lab experiments. This compound can cause inflammation and fever, which can be difficult to control in animal studies. In addition, this compound has a short half-life, which can make it difficult to administer in experiments.
Zukünftige Richtungen
There are several future directions for the study of 2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide. One area of research is the development of new synthesis methods that can produce this compound more efficiently. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. In addition, there is ongoing research into the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy.
Conclusion:
This compound is a synthetic compound that has been studied extensively for its potential use in cancer treatment. It works by activating the immune system and inducing the production of cytokines, which can help to fight cancer cells. This compound has been shown to have anti-tumor effects in several types of cancer and can increase the effectiveness of chemotherapy and radiation therapy. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including the development of new synthesis methods and the identification of biomarkers for patient selection.
Synthesemethoden
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide is synthesized through a multi-step process that involves the reaction of 2,3-dimethylpyridine with 2-chloro-N-(2-methylpyridin-3-yl)butanamide. The resulting intermediate is then treated with sodium borohydride to yield this compound. This synthesis method has been used in several studies and has been shown to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in several types of cancer, including lung, breast, and colon cancer. This compound works by activating the immune system and inducing the production of cytokines, which are proteins that help to fight cancer cells. This compound has also been shown to increase the effectiveness of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(2-methylpyridin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-5-12(3,4)11(15)14-10-7-6-8-13-9(10)2/h6-8H,5H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAWCUKXGXXYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=C(N=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)





![(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)
![2-(4-Chlorophenyl)-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B7585953.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7585961.png)
![[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7585968.png)
